molecular formula C16H21N3O3S2 B14933023 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)-1-propanone

1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)-1-propanone

Cat. No.: B14933023
M. Wt: 367.5 g/mol
InChI Key: FYMXEDKOORPPII-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone is a complex organic compound that features a combination of piperazine, pyrrole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[4-(Methylsulfonyl)piperazino]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)-1-propanone is unique due to its combination of piperazine, pyrrole, and thiophene rings, which confer distinct electronic and steric properties, making it a versatile scaffold for drug design and organic synthesis.

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C16H21N3O3S2/c1-24(21,22)19-9-7-18(8-10-19)16(20)12-15(14-4-11-23-13-14)17-5-2-3-6-17/h2-6,11,13,15H,7-10,12H2,1H3

InChI Key

FYMXEDKOORPPII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

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